molecular formula C7H5Cl2NO B1293658 2,4-Dichlorobenzamide CAS No. 2447-79-2

2,4-Dichlorobenzamide

Cat. No. B1293658
CAS RN: 2447-79-2
M. Wt: 190.02 g/mol
InChI Key: XXFUNTSOBHSMBU-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzamide is a chemical compound that is related to various benzamide derivatives. While the provided papers do not directly discuss 2,4-Dichlorobenzamide, they do provide insights into the chemistry of related compounds, which can be used to infer certain aspects of 2,4-Dichlorobenzamide's chemistry.

Synthesis Analysis

The synthesis of benzamide derivatives can involve various methods, including the reaction of benzoyl chlorides with amines. For example, the synthesis of substituted 2-benzoylaminothiobenzamides involves the acylation of amino thiobenzamides with substituted benzoyl chlorides . Similarly, dichlorobenzamide derivatives can be synthesized from reactions of arylamine compounds with dichlorobenzoyl chloride . These methods could potentially be adapted for the synthesis of 2,4-Dichlorobenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further substituted with various functional groups. The crystal structures of some dichlorobenzamide derivatives have been determined, providing insights into the molecular geometry and conformation of these compounds . This information is valuable for understanding the molecular structure of 2,4-Dichlorobenzamide.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including annulation reactions and ring closures. For instance, N-chlorobenzamides can participate in Co(III)-catalyzed [4 + 2] annulation with maleimides to produce annulated products . Additionally, 2-benzoylaminothiobenzamides can undergo sodium methoxide-catalyzed ring closure to form quinazoline-4-thiones . These reactions highlight the reactivity of the benzamide core, which could be relevant to 2,4-Dichlorobenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary depending on their substitution pattern. For example, the presence of electron-withdrawing groups such as chloro substituents can influence the acidity of the amide hydrogen and the overall polarity of the molecule. The NMR, IR, and Raman spectra of these compounds provide valuable information for characterizing their physical and chemical properties . This spectroscopic data can be used to deduce similar properties for 2,4-Dichlorobenzamide.

Scientific Research Applications

Spectroscopy and Molecular Structure Analysis

2,6-Dichlorobenzamide, a degradation product of 2,6-dichlorobenzonitrile (often used as a herbicide), has been studied for its molecular structure and spectroscopy. FT-IR and FT-Raman spectra analyses have been conducted to understand its stable structure, vibrational spectra, and potential energy distributions. Additionally, researchers have explored its molecular electrostatic potential, HOMO-LUMO gap, and thermodynamic functions such as heat capacity, entropy, enthalpy, and Gibbs free energy (Tao et al., 2016).

Environmental Impact and Groundwater Contamination

2,6-Dichlorobenzamide, as a major degradation product of dichlobenil, poses significant concerns regarding groundwater contamination. It is highly soluble in water and has been frequently detected in concentrations exceeding the European Commission's maximum allowed concentration for pesticides in groundwater. Research has been conducted to understand its persistence in the environment and its transportation in aquifers (Björklund et al., 2011).

Herbicide Analysis and Monitoring

The development of sensitive and specific assays for detecting 2,6-Dichlorobenzamide in environmental matrices, particularly in water, is a key area of research. Techniques such as enzyme-linked immunosorbent assay (ELISA) have been used to detect this compound in water samples, contributing to effective monitoring and management of water quality (Bruun et al., 2000).

Isotope Fractionation and Biodegradation

Research on compound-specific isotope fractionation during the biodegradation of 2,6-Dichlorobenzamide has been conducted to better understand its environmental fate. This includes studying the isotopic enrichment factors during its formation and degradation, which can aid in assessing the extent of biodegradation of this persistent metabolite in the environment (Reinnicke et al., 2012).

Safety And Hazards

The safety data sheet for 2,4-Dichlorobenzamide indicates that it should be stored in a dry room at normal temperature . It is recommended to avoid contact with skin and eyes . In case of contact, rinse immediately with plenty of water .

Future Directions

The synthesis of benzamides, including 2,4-Dichlorobenzamide, is a priority area of research in the pharmaceutical industry . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFUNTSOBHSMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022190
Record name 2,4-Dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzamide

CAS RN

2447-79-2
Record name 2,4-Dichlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2447-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4-Dichlorobenzamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2447-79-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39528
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.733
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Record name 2,4-DICHLOROBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX274BU5RA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
189
Citations
L Bruun, C Koch, B Pedersen, MH Jakobsen… - Journal of …, 2000 - Elsevier
2,6-Dichlorobenzamide (BAM) is the dominant degradation product in soil of the widely used herbicide dichlobenil. To detect BAM in water, a highly sensitive and specific enzyme-…
Number of citations: 35 www.sciencedirect.com
Z Zhang, Y Chen, B Chai, X Yang, X Cai… - Chinese Journal of …, 2017 - sioc-journal.cn
A series of novel 2-amino-4-phenylthiazole derivatives containing amide moiety were designed and synthesized based on the structural features of sorafenib. The structures of …
Number of citations: 4 sioc-journal.cn
A Herrero, C Reguera, MC Ortiz, LA Sarabia… - … of Chromatography A, 2014 - Elsevier
An ‘ad-hoc’ experimental design to handle the robustness study for the simultaneous determination of dichlobenil and its main metabolite (2,6-dichlorobenzamide) in onions by …
Number of citations: 7 www.sciencedirect.com
RA El-Sayed - Phosphorus, Sulfur, and Silicon and the Related …, 1997 - Taylor & Francis
N-Benzyl-p-chloro and N-Benzyl-2,4-dichlorobenzamide react with hlorosulfonic acid to give the corresponding p-sulfonyl chlorides (1,19), which condensed with nucleophiles to give …
Number of citations: 7 www.tandfonline.com
N Dupuis, C Laschet, D Franssen, M Szpakowska… - Molecular …, 2017 - ASPET
G protein–coupled receptors are the most important drug targets for human diseases. An important number of them remain devoid of confirmed ligands. GPR27 is one of these orphan …
Number of citations: 29 molpharm.aspetjournals.org
GK Cooper, DR Baker, LB Barden - Synthetic communications, 1995 - Taylor & Francis
The reactions of the primary amide and several secondary amides of 2,4-dichloro- and 2,3,4-trichlorobenzoic acid with potassium ethanethiolate in DMF were observed to proceed with …
Number of citations: 1 www.tandfonline.com
GB ALKAYA, Ç EFEOĞLU, A İrem, E YALÇIN… - … University Journal of the … - dergipark.org.tr
In this study, N,N’-(dodecane-1,12-diyl)bis(2,4-dichlorobenzamide) and N,N’- (dodecane-1,12-diyl)bis(4-bromobenzamide) as new bis-benzamides were syn- thesized by reaction of 1,…
Number of citations: 1 dergipark.org.tr
E Porazzi, MP Martinez, R Fanelli, E Benfenati - Talanta, 2005 - Elsevier
We have developed a new method for the determination of the widely used herbicide 2,6-dichlorobenzonitrile (dichlobenil) and its major metabolites 2,6-dichlorobenzamide (BAM) and …
Number of citations: 49 www.sciencedirect.com
B Kragholm, T Kvist, KK Madsen, L Jørgensen… - Biochemical …, 2013 - Elsevier
The γ-aminobutyric acid (GABA) transporters (GATs) are essential regulators of the activity in the GABAergic system through their continuous uptake of the neurotransmitter from the …
Number of citations: 34 www.sciencedirect.com
L Jørgensen, A Al-Khawaja, S Kickinger… - Journal of Medicinal …, 2017 - ACS Publications
N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide 5 (BPDBA) is a noncompetitive inhibitor of the betaine/GABA transporter 1 (BGT1). We here report the synthesis and structure–activity …
Number of citations: 18 pubs.acs.org

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